molecular formula C11H13NO4 B14736452 Butyl 3-nitrobenzoate CAS No. 6268-25-3

Butyl 3-nitrobenzoate

Cat. No.: B14736452
CAS No.: 6268-25-3
M. Wt: 223.22 g/mol
InChI Key: ZJNPXOPNHRBFIP-UHFFFAOYSA-N
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Description

Butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is an ester derived from 3-nitrobenzoic acid and butanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and butanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Butyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and butanol.

Scientific Research Applications

Butyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. For example, during reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

    Methyl 3-nitrobenzoate: Similar ester but with a methyl group instead of a butyl group.

    Ethyl 3-nitrobenzoate: Similar ester but with an ethyl group instead of a butyl group.

    Propyl 3-nitrobenzoate: Similar ester but with a propyl group instead of a butyl group.

Comparison: Butyl 3-nitrobenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl 3-nitrobenzoates. This longer chain can influence its physical properties, such as boiling point and solubility, making it more suitable for certain applications where these properties are critical.

Properties

CAS No.

6268-25-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

butyl 3-nitrobenzoate

InChI

InChI=1S/C11H13NO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3

InChI Key

ZJNPXOPNHRBFIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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